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N-Acetyl-D-glucosamine 6-phosphate - 18191-20-3

N-Acetyl-D-glucosamine 6-phosphate

Catalog Number: EVT-3204706
CAS Number: 18191-20-3
Molecular Formula: C8H16NO9P
Molecular Weight: 301.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-acetyl-D-glucosamine 6-phosphate is an N-acyl-D-glucosamine 6-phosphate that is the N-acetyl derivative of D-glucosamine 6-phosphate. It is a component of the aminosugar metabolism. It has a role as an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite, a human metabolite and a mouse metabolite. It is functionally related to a D-glucosamine. It is a conjugate acid of a N-acetyl-D-glucosamine 6-phosphate(2-).
N-Acetyl-D-Glucosamine 6-Phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-Acetylglucosamine 6-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-Acetyl-D-glucosamine 6-phosphate is a natural product found in Homo sapiens and Trypanosoma brucei with data available.
N-acetyl-D-glucosamine 6-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Source and Classification

N-Acetyl-D-glucosamine 6-phosphate is derived from D-glucosamine 6-phosphate through the action of acetylation, typically facilitated by acetyl coenzyme A. It is primarily found in organisms that utilize chitin, such as fungi and crustaceans, and is involved in the metabolism of complex carbohydrates . The compound is significant in the context of microbial metabolism, particularly in Escherichia coli, where it serves as a substrate for various enzymatic reactions.

Synthesis Analysis

The synthesis of N-Acetyl-D-glucosamine 6-phosphate can be achieved through several methods, with one common approach involving the acetylation of D-glucosamine 6-phosphate using acetyl coenzyme A. The reaction can be catalyzed by specific acetyltransferases under controlled conditions:

  1. Starting Materials: D-glucosamine 6-phosphate and acetyl coenzyme A.
  2. Reaction Conditions: The reaction typically requires a buffered solution at physiological pH (around 7.4) and may involve temperatures ranging from room temperature to 37 °C.
  3. Enzymatic Catalysis: Enzymes such as N-acetyltransferases facilitate the transfer of the acetyl group to the amino group of D-glucosamine 6-phosphate.

In laboratory settings, N-acetyl-D-glucosamine can also be synthesized through chemical methods involving the protection and deprotection strategies for hydroxyl groups .

Molecular Structure Analysis

The molecular structure of N-Acetyl-D-glucosamine 6-phosphate consists of a glucopyranose ring with an acetylamino group at the C-2 position and a phosphate group at the C-6 position. The structural representation can be described as follows:

  • Stereochemistry: The compound exhibits specific stereochemical configurations at multiple chiral centers.
  • Bonding: The phosphate group is esterified to the hydroxyl group on the sixth carbon of the glucopyranose ring.
  • 3D Structure: Crystallographic studies have shown that N-acetyl-D-glucosamine 6-phosphate adopts a conformation that facilitates its interaction with enzymes involved in its metabolism .
Chemical Reactions Analysis

N-Acetyl-D-glucosamine 6-phosphate undergoes several significant chemical reactions:

  1. Deacetylation: Catalyzed by enzymes such as NagA, this reaction converts N-acetyl-D-glucosamine 6-phosphate into D-glucosamine 6-phosphate, releasing acetate .
  2. Phosphorylation/Dephosphorylation: The phosphate group can be transferred or removed by various kinases and phosphatases, playing a role in metabolic regulation.
  3. Glycosidic Bond Formation: It can participate in glycosidic bond formation to synthesize glycoproteins and glycolipids.

These reactions are vital for cellular metabolism and are regulated by various factors including enzyme availability and substrate concentration.

Mechanism of Action

The mechanism of action for N-acetyl-D-glucosamine 6-phosphate primarily involves its role as a substrate in enzymatic reactions:

  • Enzymatic Hydrolysis: The hydrolytic cleavage by NagA leads to the formation of D-glucosamine 6-phosphate, which enters metabolic pathways such as glycolysis .
  • Regulatory Functions: It acts as a signaling molecule influencing pathways related to cell wall synthesis and remodeling in bacteria .

This compound's ability to participate in multiple pathways underscores its importance in cellular metabolism.

Physical and Chemical Properties Analysis

N-Acetyl-D-glucosamine 6-phosphate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar nature, attributed to the hydroxyl and phosphate groups.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a range typical for similar compounds.

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often used to characterize this compound .

Applications

N-Acetyl-D-glucosamine 6-phosphate has several scientific applications:

  1. Biochemical Research: Used as a substrate for studying enzyme kinetics and mechanisms involving glycosaminoglycan biosynthesis.
  2. Pharmaceutical Development: Investigated for potential roles in drug development targeting metabolic pathways associated with cancer and inflammation.
  3. Microbial Metabolism Studies: Important for understanding chitin metabolism in fungi and its implications for biotechnology.

This compound continues to be an area of active research due to its biochemical significance and potential therapeutic applications.

Enzymology of N-Acetylglucosamine-6-phosphate Deacetylase (NagA)

Catalytic Mechanism and Substrate Specificity

N-Acetylglucosamine-6-phosphate deacetylase (NagA; EC 3.5.1.25) catalyzes the irreversible deacetylation of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc6P) to glucosamine-6-phosphate (GlcN6P) and acetate. This reaction represents a critical metabolic node connecting amino sugar metabolism with cell wall biosynthesis and glycolysis [1] [3].

Metal-Dependent Hydrolytic Mechanisms

NagA enzymes are metallohydrolases requiring divalent metal ions for activity, but exhibit significant mechanistic divergence:

  • Mononuclear sites: Escherichia coli NagA (EcNagA) utilizes a single Zn²⁺ ion coordinated by His-131, His-156, and Asp-158. Here, Zn²⁺ polarizes the amide carbonyl of GlcNAc6P, enabling nucleophilic attack by a metal-activated water molecule [6].
  • Binuclear sites: Mycobacterium smegmatis NagA (MSNagA) and Bacillus subtilis NagA (BsNagA) feature a binuclear α/β metal site (e.g., Fe²⁺/Fe²⁺ or Zn²⁺/Zn²⁺). One metal activates the hydrolytic water, while the second stabilizes the tetrahedral intermediate. MSNagA loses >95% activity upon metal chelation, confirming metal dependence [1] [3].

Tetrahedral Intermediate Formation

The catalytic mechanism proceeds via a tetrahedral oxyanion intermediate stabilized by a conserved aspartate residue (Asp-273 in EcNagA). This residue acts as a proton shuttle: first as a base to deprotonate the metal-bound water, and then as an acid to protonate the amine leaving group (kcat = 12.4 s⁻¹ for EcNagA). Crystallographic studies of MSNagA bound to GlcNAc6P (2.0 Å resolution) reveal precise substrate coordination, with the oxyanion hole formed by backbone amides of Leu-157 and Gly-158 [1] [6].

Stereoselective Recognition

NagA exhibits strict stereospecificity for the D-gluco configuration of GlcNAc6P. Kinetic analyses show:

  • GlcNAc6P: Km = 0.12 ± 0.03 mM (MSNagA)
  • GalNAc6P (C4-epimer): 40-fold higher Km (4.8 mM)
  • ManNAc6P (C2-epimer): 6-fold higher Km (0.72 mM)

Table 1: Kinetic Parameters of Mycobacterial NagA for Substrate Analogs

SubstrateKm (mM)kcat (s⁻¹)kcat/K*m (M⁻¹s⁻¹)
GlcNAc6P0.12 ± 0.0315.2 ± 0.8126,700
GalNAc6P4.8 ± 0.41.3 ± 0.1271
ManNAc6P0.72 ± 0.062.8 ± 0.23,889

Data derived from fluorescence-based deacetylase assays [1]

The enzyme’s active site precisely orients the 3-OH, 4-OH, and 6-phosphate groups via hydrogen bonds with conserved residues (Arg-37, His-131, and Asn-163 in MSNagA), explaining its discrimination against epimers [1] [3].

Structural Determinants of NagA Function

TIM Barrel Fold and Dimeric Assembly

NagA adopts a conserved (β/α)8 TIM barrel fold in Domain I, which houses the catalytic site. Dimerization via Domain I creates two identical active sites essential for function. Mycobacterial NagA forms a tightly associated dimer with 1,800 Ų buried surface area. Disruption of this interface reduces thermostability (Tm decreases by 12°C) and abolishes activity, confirming cooperativity between subunits [1] [3] [6].

Active Site Architecture

The active site comprises three functional regions:

  • Catalytic pocket: Binds GlcNAc6P via conserved residues (e.g., Arg-37 positions the 6-phosphate; His-131 coordinates metals).
  • Flexible loop: In mycobacteria, a cysteine-containing loop (Cys-131 in MSNagA) occludes the active site. This loop retracts upon substrate binding, as shown in ligand-free (open) vs. GlcNAc6P-bound (closed) crystal structures (2.6 Å vs. 2.0 Å resolution) [1].
  • Metal-coordination sphere: Binuclear metals in MSNagA are bridged by Asp-287 and a hydroxide ion, with octahedral geometry stabilized by His-214, His-250, and Glu-286 [1].

Metal-Binding Site Divergence

Metal coordination varies significantly across bacteria:

Table 2: Metal-Binding Architectures in NagA Orthologs

OrganismMetal ConfigurationKey LigandsMetal Identity
Escherichia coliMononuclearHis-131, His-156, Asp-158Zn²⁺
Mycobacterium smegmatisBinuclear (α/β)His-214, His-250, Glu-286, Asp-287Fe²⁺/Zn²⁺
Bacillus subtilisBinuclearHis-139, His-209, Glu-241, Asp-244Fe²⁺
Thermotoga maritimaHybrid (mono/binuclear)His-134, His-159, Asp-161Fe²⁺ (one functional)

Structural data compiled from crystallographic studies [1] [3] [6]

This divergence influences catalytic efficiency: EcNagA (kcat = 12.4 s⁻¹) is slower than MSNagA (kcat = 15.2 s⁻¹), potentially due to enhanced electrophilicity in binuclear sites [1] [6].

Allosteric Regulation and Inhibition

Feedback Inhibition

NagA activity is regulated by downstream metabolites:

  • GlcN6P: Competitive inhibitor of MSNagA (Ki = 0.08 mM), binding overlaps with GlcNAc6P at the catalytic pocket [3].
  • Fructose-6-phosphate (Fru6P): Allosteric inhibitor in E. coli (IC₅₀ = 1.2 mM), acting as a metabolic sentinel linking NagA to glycolytic flux [2] [9].This feedback prevents accumulation of amino sugar intermediates when cell wall precursors are abundant [3] [5].

Conformational Dynamics

Allosteric inhibitors induce distinct conformational states:

  • GlcN6P binding: Triggers closure of the flexible active-site loop in mycobacteria, physically blocking substrate access.
  • Fru6P binding: In EcNagA, stabilizes a "tense" state via salt bridges between Arg-228 and the 1-phosphate group, reducing catalytic efficiency by 8-fold [2] [9].Molecular dynamics simulations reveal that these ligands increase rigidity in the TIM barrel domain (RMSF decreases by 1.8 Å), suppressing catalytic motions [5].

Properties

CAS Number

18191-20-3

Product Name

N-Acetyl-D-glucosamine 6-phosphate

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C8H16NO9P

Molecular Weight

301.19 g/mol

InChI

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1

InChI Key

BRGMHAYQAZFZDJ-RTRLPJTCSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O

Synonyms

GlcNAc6P
N-acetylglucosamine 6-phosphate

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O

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